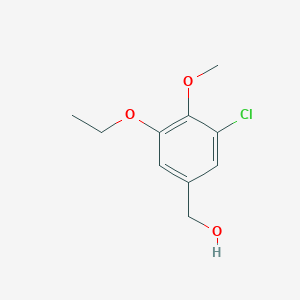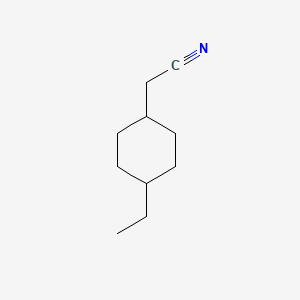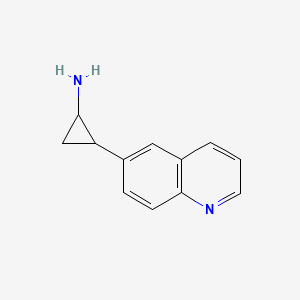![molecular formula C7H16ClNO2 B13596238 [3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride: is a chemical compound with the molecular formula C7H16ClNO2. It is a hydrochloride salt of [3-(dimethylamino)oxolan-3-yl]methanol, which is a derivative of oxolane (tetrahydrofuran) with a dimethylamino group and a methanol group attached to the third carbon atom of the oxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(dimethylamino)oxolan-3-yl]methanolhydrochloride typically involves the following steps:
Formation of [3-(dimethylamino)oxolan-3-yl]methanol: This can be achieved by reacting oxolane with dimethylamine in the presence of a suitable catalyst.
Conversion to Hydrochloride Salt: The resulting [3-(dimethylamino)oxolan-3-yl]methanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can participate in substitution reactions where the dimethylamino group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(dimethylamino)oxolan-3-yl]methanolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxolane ring provides structural stability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
[3-(Dimethylamino)oxolan-3-yl]methanol: The parent compound without the hydrochloride salt.
[3-(Methylamino)oxolan-3-yl]methanol: A similar compound with a methylamino group instead of a dimethylamino group.
[3-(Dimethylamino)oxolan-3-yl]ethanol: A compound with an ethanol group instead of a methanol group.
Uniqueness:
- The presence of the hydrochloride salt enhances the solubility and stability of the compound.
- The dimethylamino group provides unique electronic properties that can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
[3-(dimethylamino)oxolan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2)7(5-9)3-4-10-6-7;/h9H,3-6H2,1-2H3;1H |
Clave InChI |
PIPRRTAKZRXJKV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CCOC1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Fluoro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13596164.png)

![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)





![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)





